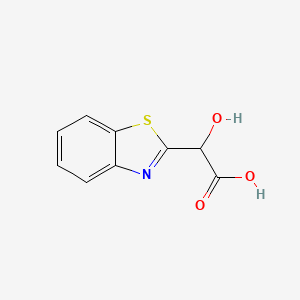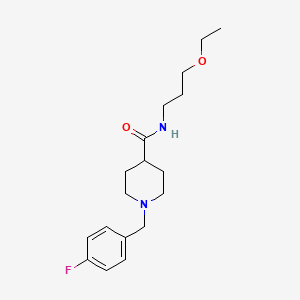
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide is a chemical compound with the molecular formula C15H8Cl2N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups replacing the chloro substituents.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide is unique due to its specific structural features, such as the presence of the 1,3-dioxo-2-phenylisoindol moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H12Cl2N2O3 |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-15-10-9-12(11-16(15)23)19(26)24-17-8-4-7-14-18(17)21(28)25(20(14)27)13-5-2-1-3-6-13/h1-11H,(H,24,26) |
Clave InChI |
KCKGBWZRFNOPNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452857.png)
![2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452867.png)

![1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12452873.png)

![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)

![2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)


![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)
